molecular formula C26H29N3O4S B2730437 4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 683762-47-2

4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2730437
CAS No.: 683762-47-2
M. Wt: 479.6
InChI Key: LXNWTIOINUNUSM-UHFFFAOYSA-N
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Description

4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds related to 4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide have been studied for their inhibitory effects on carbonic anhydrases (CAs), which play pivotal roles in physiological processes like respiration, acid-base balance, and ion transport. For instance, aromatic sulfonamide derivatives have been identified as inhibitors of multiple CA isoenzymes, showcasing nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Agents

Certain derivatives have shown promise as anticancer agents. For example, derivatives synthesized from indapamide demonstrated proapoptotic activity on melanoma cell lines, with significant growth inhibition. This highlights their potential in cancer therapy, especially considering their specific inhibitory action on human carbonic anhydrase isoforms relevant to tumor growth and metastasis (Yılmaz et al., 2015).

Advanced Materials Synthesis

Research has also extended into the synthesis of materials, such as block copolymers containing well-defined aramides, demonstrating the compound's versatility. These materials have applications in creating novel materials with unique physical properties, underlining the importance of precise synthesis techniques in advancing material science (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Electrophysiological Activity

Derivatives have been evaluated for their cardiac electrophysiological activity, showing potential as selective class III agents, which could contribute to the development of new treatments for arrhythmias. The ability to modulate electrophysiological properties highlights their therapeutic potential in cardiovascular diseases (Morgan et al., 1990).

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-4-7-17-28(5-2)34(32,33)19-13-11-18(12-14-19)25(30)27-22-15-16-23-24-20(22)9-8-10-21(24)26(31)29(23)6-3/h8-16H,4-7,17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNWTIOINUNUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CC=C4C3=C(C=C2)N(C4=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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